molecular formula C25H29N3O3 B280320 methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

货号: B280320
分子量: 419.5 g/mol
InChI 键: DXTHVUIRMCTZTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as DMPT, is a chemical compound used in scientific research. DMPT is a synthetic analog of the natural compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease in humans. DMPT has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, as well as other neurological disorders.

作用机制

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, this compound increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been found to have neuroprotective effects, which may help to prevent the death of dopaminergic neurons in the brain. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other neurological disorders.

实验室实验的优点和局限性

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been shown to have consistent and reproducible effects in animal models of Parkinson's disease. However, this compound also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of more potent and selective MAO inhibitors, which may have greater therapeutic potential than this compound. Another area of interest is the use of this compound in combination with other drugs, such as levodopa, to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of other neurological disorders.

合成方法

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to yield this compound.

科学研究应用

Methyl 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, as well as other neurological disorders. This compound has been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is known to be depleted in Parkinson's disease. This compound has also been shown to have neuroprotective effects, which may help to prevent the death of dopaminergic neurons in the brain.

属性

分子式

C25H29N3O3

分子量

419.5 g/mol

IUPAC 名称

methyl 4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H29N3O3/c1-14-21(24(30)31-6)23(22-18(26-14)12-25(4,5)13-19(22)29)20-15(2)27-28(16(20)3)17-10-8-7-9-11-17/h7-11,23,26H,12-13H2,1-6H3

InChI 键

DXTHVUIRMCTZTL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3C)C4=CC=CC=C4)C)C(=O)OC

规范 SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(N(N=C3C)C4=CC=CC=C4)C)C(=O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。